molecular formula C12H12N2O3 B2489032 Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate CAS No. 2368870-45-3

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate

Cat. No. B2489032
M. Wt: 232.239
InChI Key: KFTHZIFVETZVBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate involves acetylation reactions and nucleophilic substitution. For instance, Dzygiel et al. (2004) studied the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which, through a series of reactions, can yield acetylated products related to the indazole derivatives. These reactions are crucial for the formation of N-acetylated derivatives that exhibit specific chemical properties (Dzygiel et al., 2004).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, has been analyzed through various spectroscopic methods. Glaser et al. (1993) explored the formation of methyl ester of 1H-indazole-3-carboxylic acid via intramolecular aliphatic diazonium coupling, revealing insights into the molecular configurations and crystal structures of indazole compounds (Glaser et al., 1993).

Chemical Reactions and Properties

The chemical reactions and properties of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate showcase its reactivity and interaction with various chemicals. For example, the acetylation and diazotization processes are significant in modifying the compound's chemical structure, leading to different derivatives with unique properties. The work by Orozco-Guareño et al. (2019) on the enthalpy of formation for indazoles provides essential data on the energetic aspects of these compounds, offering insights into their stability and reactivity under various conditions (Orozco-Guareño et al., 2019).

Physical Properties Analysis

The physical properties of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, such as melting points, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are determined through experimental studies and help in the compound's application in various fields. The crystal structure analysis, as conducted by Takahiro Doi and Takayuki Sakai (2023), reveals the compound's configuration and intermolecular interactions, which are fundamental to its physical characteristics (Doi & Sakai, 2023).

Scientific Research Applications

Synthesis and Structural Studies

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a compound whose synthesis and structural properties have been explored in the context of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Dzygiel et al. (2004) investigated the synthesis, structure, and properties of these derivatives, employing techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. This research provides valuable insights into the regioselective acetylation reactions and the structural characteristics of the compounds, which are crucial for understanding their potential applications in various scientific fields (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).

Enthalpy of Formation Studies

The compound has also been a subject in the studies related to the enthalpy of formation. Orozco-Guareño et al. (2019) conducted experimental and theoretical studies to determine the molar standard enthalpy of formation in condensed and gas phases of similar compounds, including 1-methyl-1H-indazole-6-carboxylic methyl ester. Such studies are significant for understanding the thermodynamic properties and stability of these compounds, which is crucial in various scientific applications (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).

Theoretical Studies on Formation Mechanisms

Glaser et al. (1993) contributed to the understanding of the formation mechanisms of related compounds through a theoretical study. They explored the intramolecular aliphatic diazonium coupling in the formation of methyl esters of indazole carboxylic acids, providing insights into the molecular interactions and transformations that are fundamental to the synthesis and potential applications of these compounds (Glaser, Mummert, Horan, & Barnes, 1993).

Applications in Organic Synthesis

The relevance of methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate in organic synthesis is underscored by the various studies focusing on the synthesis of related indazole derivatives. For instance, research by Reddy et al. (2013) on the synthesis of novel oxazole derivatives from indazole carboxylic acids illustrates the compound's role as a precursor or intermediate in the synthesis of other complex molecules, which can have diverse applications in material science, pharmaceuticals, and chemical industries (Reddy, Ramanatham, Devanna, Reddy, & Rajender, 2013).

properties

IUPAC Name

methyl 1-acetyl-3-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-10-5-4-9(12(16)17-3)6-11(10)14(13-7)8(2)15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHZIFVETZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate

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